molecular formula C12H11NO3 B174640 Ethyl 4-hydroxyquinoline-2-carboxylate CAS No. 13720-90-6

Ethyl 4-hydroxyquinoline-2-carboxylate

Cat. No. B174640
Key on ui cas rn: 13720-90-6
M. Wt: 217.22 g/mol
InChI Key: UACLREXZGKWWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04328341

Procedure details

1.35 g (10 mMol) of 1-(2'-aminophenyl)ethanone was heated under reflux with 40 mMol of sodium ethoxide and 40 mMol of diethyl oxalate in 70 ml of ethanol for 21/2 hr. The reaction mixture, which contained the sodium salt of ethyl (2-aminobenzoyl)pyruvic acid was poured into ice/hydrochloric acid and extracted with chloroform. Concentration to dryness and boiling with diethyl ether gave 1.25 g (58%) of the title product, mp 210°-212°.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step Two
Quantity
40 mmol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl (2-aminobenzoyl)pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
58%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[O-]CC.[Na+].[C:15](OCC)(=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17].[Na].C(C(C(=O)C1C=CC=CC=1N)C(=O)C(O)=O)C>C(O)C>[O:10]=[C:8]1[C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[NH:1][C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:9]1 |f:1.2,^1:24|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C(C)=O
Step Two
Name
Quantity
40 mmol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
40 mmol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
ethyl (2-aminobenzoyl)pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(C(=O)O)=O)C(C1=C(C=CC=C1)N)=O
Step Five
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness

Outcomes

Product
Name
Type
product
Smiles
O=C1C=C(NC2=CC=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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